S-Trichostatin A
Overview
Description
S-Trichostatin A is an organic compound that serves as an antifungal antibiotic and selectively inhibits the class I and II mammalian histone deacetylase families of enzymes, but not class III histone deacetylases (i.e., sirtuins) . It is a member of a larger class of histone deacetylase inhibitors that have a broad spectrum of epigenetic activities . This compound has potential as an anti-cancer drug due to its ability to alter gene expression by interfering with the removal of acetyl groups from histones .
Preparation Methods
S-Trichostatin A is produced by the bacterium Streptomyces hygroscopicus . The synthetic route involves the preparation of a stock solution by adding dimethyl sulfoxide to this compound and mixing by vortexing . The solution is then stored at -20°C . Industrial production methods involve the fermentation of Streptomyces hygroscopicus followed by extraction and purification processes .
Chemical Reactions Analysis
S-Trichostatin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
S-Trichostatin A has a wide range of scientific research applications:
Mechanism of Action
S-Trichostatin A exerts its effects by inhibiting histone deacetylases, leading to increased histone acetylation . This results in the accumulation of highly acetylated histones in the cell, which in turn induces enhanced expression of specific genes that elicit extensive cellular morphologic and metabolic changes such as growth arrest, differentiation, and apoptosis . This compound inhibits histone deacetylases 1, 3, 4, 6, and 10 with IC50 values around 20 nM . It also interferes with the removal of acetyl groups from histones, altering the ability of DNA transcription factors to access the DNA molecules inside chromatin .
Comparison with Similar Compounds
S-Trichostatin A is structurally related to other histone deacetylase inhibitors such as vorinostat (suberoylanilide hydroxamic acid) . Vorinostat is used to treat cutaneous T cell lymphoma . Other similar compounds include:
Romidepsin: Another histone deacetylase inhibitor used in the treatment of cutaneous T cell lymphoma.
Panobinostat: A histone deacetylase inhibitor used in the treatment of multiple myeloma.
Properties
IUPAC Name |
(2E,4E,6S)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKIYFITIVXBLE-LEJRBOCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](/C=C(\C)/C=C/C(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122292-85-7 | |
Record name | (-)-Trichostatin A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trichostatin A interact with its target, HDAC?
A1: Trichostatin A exerts its inhibitory effect by directly binding to the catalytic site of HDACs. [] This interaction prevents the enzyme from removing acetyl groups from histones, leading to increased histone acetylation.
Q2: What are the downstream effects of HDAC inhibition by Trichostatin A?
A2: Increased histone acetylation resulting from TSA treatment leads to a more relaxed chromatin structure, which can alter the accessibility of DNA to transcription factors. [, ] This altered accessibility can lead to changes in gene expression, typically the upregulation of repressed genes.
Q3: Does Trichostatin A affect all HDACs equally?
A3: While TSA is a potent inhibitor of most HDACs, it exhibits varying degrees of selectivity for different HDAC isoforms. [, ] Understanding these differences is crucial for developing more targeted therapies.
Q4: Can Trichostatin A affect cellular processes beyond gene expression?
A4: Yes, studies have shown that TSA can impact other cellular processes, including cell cycle progression, apoptosis, and differentiation. [, , ] These effects are likely mediated by altered expression of genes involved in these pathways.
Q5: What is the molecular formula and weight of Trichostatin A?
A5: The molecular formula of Trichostatin A is C17H22N2O3, and its molecular weight is 302.37 g/mol.
Q6: Are there any specific considerations for handling and storage of Trichostatin A?
A6: Trichostatin A should be handled with care, as it is light-sensitive and hygroscopic. It should be stored under inert gas, protected from light, and kept at a low temperature (-20°C) to maintain its stability.
Q7: Does Trichostatin A possess any intrinsic catalytic properties?
A7: Trichostatin A itself does not possess catalytic activity. Its primary function is to inhibit the catalytic activity of HDAC enzymes.
Q8: How does the structure of Trichostatin A contribute to its HDAC inhibitory activity?
A8: Trichostatin A has a characteristic structure consisting of three key pharmacophores: a hydroxamic acid group, a linker region, and a hydrophobic cap. [] The hydroxamic acid group is essential for chelating the zinc ion in the HDAC active site. The linker region interacts with the surface residues of the enzyme, and the hydrophobic cap binds to a hydrophobic channel in HDAC.
Q9: Have any structural modifications of Trichostatin A been explored?
A9: Yes, numerous studies have explored structural modifications of TSA to improve its pharmacological properties such as potency, selectivity, and pharmacokinetic parameters. [] These efforts have led to the development of more selective HDAC inhibitors for potential therapeutic applications.
Q10: What are the challenges associated with the formulation of Trichostatin A for therapeutic use?
A10: Trichostatin A's inherent instability in aqueous solutions and its poor solubility present challenges for its formulation and delivery. [] Strategies like nanoparticle encapsulation and prodrug approaches are being investigated to overcome these limitations.
Q11: What is known about the absorption, distribution, metabolism, and excretion of Trichostatin A?
A11: While detailed pharmacokinetic data for TSA is limited, studies suggest that it is rapidly metabolized in vivo. [] Further research is needed to fully elucidate its ADME profile and optimize its delivery for therapeutic applications.
Q12: What in vitro and in vivo models have been used to study the effects of Trichostatin A?
A12: TSA's effects have been extensively studied in various in vitro models, including cell lines and primary cell cultures, to assess its impact on gene expression, cell proliferation, and apoptosis. [, ] In vivo studies, primarily in rodent models, have investigated its efficacy in various disease models, including cancer and inflammatory diseases. [, ]
Q13: Have any resistance mechanisms to Trichostatin A been reported?
A13: While specific resistance mechanisms to TSA have not been extensively reported, prolonged exposure to HDAC inhibitors like TSA may lead to the development of resistance through various mechanisms, including alterations in HDAC expression or activity.
Q14: What is the safety profile of Trichostatin A?
A14: While TSA has shown promise in preclinical studies, further research is needed to fully evaluate its safety profile, especially for long-term use.
Q15: What drug delivery strategies are being explored for Trichostatin A?
A15: Researchers are exploring various strategies to improve the delivery of TSA to specific tissues and cells, including nanoparticle-based delivery systems and prodrugs designed to enhance its stability and bioavailability. []
Q16: Are there any known biomarkers that can predict the efficacy of Trichostatin A treatment?
A16: Research is ongoing to identify reliable biomarkers that can predict response to TSA treatment. [] Potential biomarkers include the expression levels of specific HDAC isoforms or the acetylation status of target histones.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.